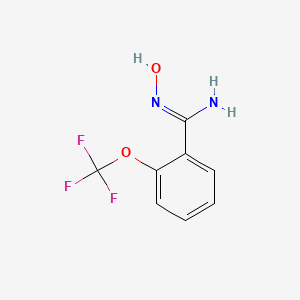

2-(Trifluoromethoxy)benzamidoxime

CAS No.: 63968-84-3

Cat. No.: VC3780057

Molecular Formula: C8H7F3N2O2

Molecular Weight: 220.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63968-84-3 |

|---|---|

| Molecular Formula | C8H7F3N2O2 |

| Molecular Weight | 220.15 g/mol |

| IUPAC Name | N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide |

| Standard InChI | InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) |

| Standard InChI Key | KGHGHEPVWUOJAZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F |

Introduction

2-(Trifluoromethoxy)benzamidoxime, also known as N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide, is a chemical compound with the molecular formula C8H7F3N2O2 and a molecular weight of approximately 220.15 g/mol. It is identified by the CAS number 63968-84-3 and the MDL number MFCD07772878 . This compound is a derivative of benzamidoxime, where the hydrogen atom in the ortho position is replaced by a trifluoromethoxy group (-OCF3).

Safety and Handling

2-(Trifluoromethoxy)benzamidoxime is classified as harmful if it comes into contact with skin, is swallowed, or inhaled. It requires proper handling with protective clothing, gloves, and eye protection. In case of exposure, it is recommended to wash the affected area with soap and water, seek medical attention if ingested, and remove the victim to fresh air if inhaled .

| Hazard Category | Description |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statement | Harmful in contact with skin. Harmful if swallowed. Harmful if inhaled. |

| Precautionary Statement | Wear protective gloves/protective clothing/eye protection/face protection. |

Research Findings and Future Directions

While specific research findings on 2-(trifluoromethoxy)benzamidoxime are scarce, compounds with similar structures have been explored for their potential in medicinal chemistry and organic synthesis. Future research could focus on exploring its reactivity and potential applications in these fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume